2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole
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Overview
Description
“2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole” is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
Benzothiazole derivatives can be synthesized through various chemical reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Antimicrobial Applications
- A class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones demonstrated significant in vitro antimicrobial potential against various bacteria and fungi, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 4-8 µg/mL (Patel & Park, 2015).
- Other research into benzothiazole derivatives synthesized through reactions involving piperazine and hydrazide derivatives explored their antimicrobial efficacy, although some compounds did not show activity against tested strains (Al-Talib et al., 2016).
Anticancer Applications
- Piperazinyl benzothiazole/benzoxazole derivatives, coupled with 1,3,4-oxadiazole-2-thiol, were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some compounds, particularly 8j and 8t, showed significant cytotoxic activity, with the A431 skin cancer cell line being the most sensitive (Murty et al., 2013).
Anti-mycobacterial Applications
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were identified as new anti-mycobacterial chemotypes, with some compounds showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain and exhibiting low cytotoxicity, suggesting a good therapeutic index (Pancholia et al., 2016).
Future Directions
Benzothiazole derivatives, including “2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole”, show promise in the field of medicinal chemistry due to their wide range of biological activities. Future research could focus on further understanding their mechanisms of action and optimizing their synthesis for potential therapeutic applications .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to have potent activity againstM. tuberculosis . They have also been discussed in relation to the target DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
tuberculosis . In general, benzothiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, and antitumor effects .
Biochemical Pathways
For instance, some benzothiazole derivatives have been found to inhibit the action of DNA gyrase , an enzyme that introduces negative supercoils to DNA .
Pharmacokinetics
Benzothiazole derivatives in general are believed to have improved pharmacokinetic properties .
Result of Action
Benzothiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, and antitumor effects . Some benzothiazole derivatives have shown promising results in inhibiting the growth of M. tuberculosis .
Action Environment
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dichloro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4S2/c19-11-9-12(20)16-15(10-11)26-18(22-16)24-7-5-23(6-8-24)17-21-13-3-1-2-4-14(13)25-17/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRYIMNXIBTADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(S4)C=C(C=C5Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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